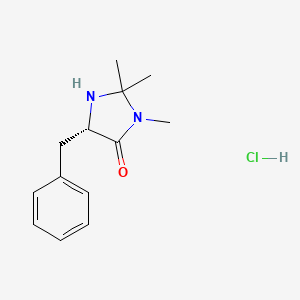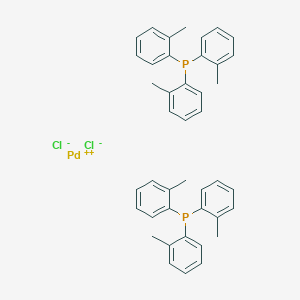
Methyl 5-aminopyrimidine-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-aminopyrimidine-2-carboxylate” is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for “Methyl 5-aminopyrimidine-2-carboxylate” were not found, a related compound, 2-aminopyrimidine derivatives, were synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process involved five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of “Methyl 5-aminopyrimidine-2-carboxylate” is represented by the formula C6H7N3O2 . Further structural analysis was not found in the search results.Physical And Chemical Properties Analysis
“Methyl 5-aminopyrimidine-2-carboxylate” is a solid substance . It has a molecular weight of 153.14 . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Catalytic Efficiency Improvement
In molecular engineering, mutations have been introduced to improve the catalytic efficiency towards related compounds, such as 2-methoxypyrimidin-5-amine. These improvements also benefit the N-oxygenation of Methyl 5-aminopyrimidine-2-carboxylate .
Antiviral and Anticancer Activities
Pyrimidine derivatives, including Methyl 5-aminopyrimidine-2-carboxylate, have been studied for their potential antiviral and anticancer properties. Research is ongoing to evaluate their effectiveness in these fields .
Anti-inflammatory Effects
Synthetic pyrimidines have shown anti-inflammatory effects by inhibiting vital inflammatory mediators. This suggests potential applications for Methyl 5-aminopyrimidine-2-carboxylate in developing anti-inflammatory medications .
Neuroprotection and Anti-inflammatory Activity
Triazole-pyrimidine hybrids have been evaluated for neuroprotection and anti-inflammatory activity on human microglia and neuronal cell models, indicating a possible application area for Methyl 5-aminopyrimidine-2-carboxylate .
Antitrypanosomal Activity
New derivatives of 2-aminopyrimidines have been synthesized with potential antitrypanosomal activity, which could extend to Methyl 5-aminopyrimidine-2-carboxylate as part of this class of compounds .
DNA Methylation Variation Research
The compound’s role in DNA methylation variation research has been explored, contributing to understanding genetic impacts on DNA methylation .
Carboxyl Methyltransferases (CMTs) Functions
Methyl 5-aminopyrimidine-2-carboxylate may be involved in the study of CMTs, which catalyze methyl group transfer from S-adenosyl methionine (SAM) to form methyl esters .
Safety and Hazards
The safety information for “Methyl 5-aminopyrimidine-2-carboxylate” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mécanisme D'action
Target of Action
Aminopyrimidines are a class of compounds that have been studied for their potential biological activities. They are known to interact with various biological targets, depending on their specific structures and substituents . .
Mode of Action
The mode of action of aminopyrimidines can vary widely, depending on their specific structures and the biological targets they interact with . Without specific information on “Methyl 5-aminopyrimidine-2-carboxylate”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Aminopyrimidines can potentially affect various biochemical pathways, depending on their specific structures and biological targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Without specific information, it’s difficult to provide details on the pharmacokinetics of "Methyl 5-aminopyrimidine-2-carboxylate" .
Propriétés
IUPAC Name |
methyl 5-aminopyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYBCNDGMLXGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442978 | |
| Record name | Methyl 5-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminopyrimidine-2-carboxylate | |
CAS RN |
73418-88-9 | |
| Record name | Methyl 5-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Methyl 5-aminopyrimidine-2-carboxylate of interest in the context of AzoC enzyme research?
A1: Methyl 5-aminopyrimidine-2-carboxylate is a substrate of the AzoC enzyme, which plays a role in the biosynthesis of azoxy compounds. [] These compounds have potential applications in various industries. Researchers are interested in engineering AzoC variants with improved catalytic efficiency towards different substrates, including Methyl 5-aminopyrimidine-2-carboxylate, to expand the possibilities for azoxy compound biosynthesis. []
Q2: How does the double mutant L101I/Q104R of AzoC compare to the wild-type enzyme in terms of its interaction with Methyl 5-aminopyrimidine-2-carboxylate?
A2: The research demonstrates that the L101I/Q104R AzoC double mutant exhibits enhanced catalytic efficiency towards Methyl 5-aminopyrimidine-2-carboxylate compared to the wild-type enzyme. [] Structural analysis suggests that this improvement may be attributed to a shorter distance between the substrate and the diiron center within the enzyme's active site. [] This closer proximity likely facilitates more efficient N-oxygenation of the substrate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


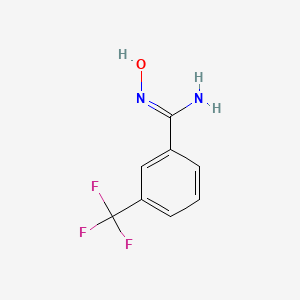
![N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline](/img/no-structure.png)
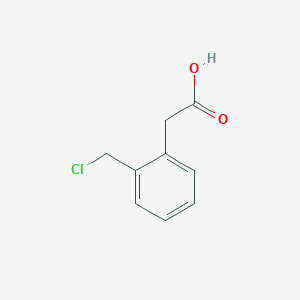

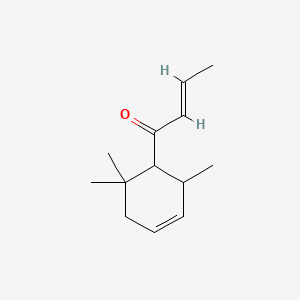

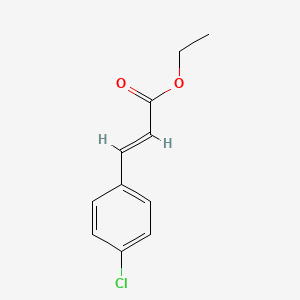
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)

